REACTION_CXSMILES
|
[CH:1]1([CH2:4][C:5](F)(F)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:3][CH2:2]1.BrCC1CC1.C(C1[S:28][CH2:27][CH2:26][CH2:25][S:24]1)(OCC)=O>>[CH:1]1([CH2:4][C:5]2([C:6]([O:8][CH2:9][CH3:10])=[O:7])[S:28][CH2:27][CH2:26][CH2:25][S:24]2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)CC(C(=O)OCC)(F)F
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1SCCCS1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC1(SCCCS1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |